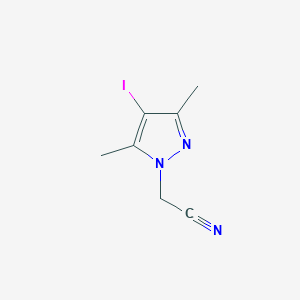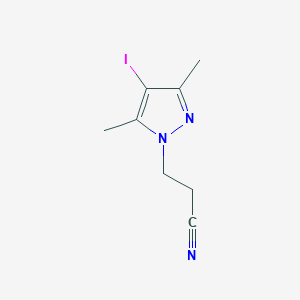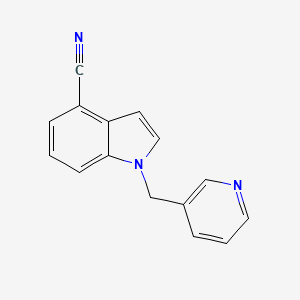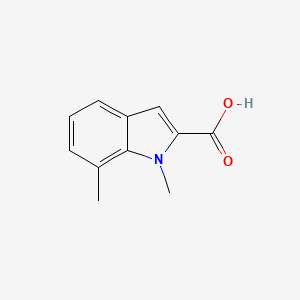
3-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from various substituted benzenes. For instance, the practical synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline was achieved by condensation of 1-(chloromethyl)-3-fluorobenzene and 2-chloro-4-nitrophenol, followed by reduction, yielding an 82% overall yield . Similarly, sulfonamide and carbamate derivatives of 5-chloro-2-phenoxyaniline were prepared by reacting the parent compound with substituted sulfonylchlorides and chloroformates . These methods suggest that the synthesis of "3-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline" could potentially be carried out through analogous condensation and substitution reactions, using appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of related compounds was determined using various analytical techniques such as IR, ^1H NMR, ^13C NMR, mass spectrometry, and elemental analysis . These techniques are crucial for confirming the structure of synthesized compounds, including the positions of substituents on the aromatic ring, which is essential for understanding the reactivity and properties of the compound.
Chemical Reactions Analysis
The papers describe reactions involving substituted anilines and naphthoquinones. For example, 5-substituted-2,3-dichloronaphthoquinones were condensed with aniline, leading to the formation of two isomers, and the effects of the 5-substituent on reactivity were discussed . This indicates that substituents on the aromatic ring can significantly influence the outcome of chemical reactions, which would be an important consideration in the reactions of "3-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline".
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are characterized by their melting points, TLC, and NMR spectra . These properties are influenced by the molecular structure, such as the presence of electron-withdrawing or electron-donating groups, which affect the compound's polarity, solubility, and reactivity. The environmental impact of the synthesis process is also considered, with an emphasis on high yield and low pollution .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
- 3-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline and its derivatives are used in various synthesis processes. For example, 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline, a related compound, is synthesized from 2-chloro-4-aminophenol, showing potential applications in chemical synthesis with characteristics like high yield and environmental friendliness (Wen Zi-qiang, 2007).
- It's also a precursor in the synthesis of insecticides like Novaluron, indicating its role in agricultural chemical development (Wen Zi-qiang, 2008).
Environmental and Adsorption Studies
- Chloro derivatives of aniline, including compounds similar to 3-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline, are used in dyes, pharmaceuticals, and agricultural agents. Their adsorption behavior on adsorbents like halloysite is crucial for environmental applications, especially in wastewater treatment (P. Słomkiewicz et al., 2017).
Photochemical Studies
- Research on the photochemical behavior of halogenoanilines in aqueous solutions, including chloroaniline derivatives, is significant for understanding their environmental impact and behavior under different conditions (K. Othmen & P. Boule, 2000).
Catalytic Applications
- Certain derivatives of 3-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline are used in catalytic applications. For instance, they can act as catalysts in the oxidation of phenolic and aniline compounds, which is important in environmental remediation and chemical synthesis (Shengxiao Zhang et al., 2009).
Pharmaceutical Applications
- While specific information on 3-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline in pharmaceuticals is limited, its chemical relatives are studied for their potential in drug synthesis and as intermediates in pharmaceutical products (A. F. Shoair et al., 2015).
Polymer and Material Science
- Derivatives of this compound are also explored in polymer science. For example, research on phenoxy ring-substituted isopropyl phenylcyanoacrylates, which are related to 3-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline, demonstrates applications in the synthesis and copolymerization with styrene for material development (Paige M. Whelpley et al., 2022).
Propiedades
IUPAC Name |
3-chloro-2-(2-methyl-5-propan-2-ylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c1-10(2)12-8-7-11(3)15(9-12)19-16-13(17)5-4-6-14(16)18/h4-10H,18H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNDQVYTAXJJOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OC2=C(C=CC=C2Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Tert-butyl)phenoxy]aniline](/img/structure/B1328184.png)

![5-Methyl-4-[(2-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1328190.png)
![3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzaldehyde](/img/structure/B1328192.png)
![4-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid](/img/structure/B1328196.png)
![6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1328197.png)
![9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1328198.png)


![5-[(5-methyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1328206.png)
![2-[(3-Hydroxypropyl)amino]nicotinonitrile](/img/structure/B1328208.png)


